molecular formula C4H3N2O3- B1230296 Barbiturate

Barbiturate

Katalognummer: B1230296
Molekulargewicht: 127.08 g/mol
InChI-Schlüssel: HNYOPLTXPVRDBG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barbiturates are a class of sedative-hypnotic agents derived from barbituric acid, with a significant history in pharmacology and ongoing relevance in modern scientific research . These compounds act as central nervous system (CNS) depressants by positively modulating the gamma-aminobutyric acid (GABA) A receptor . They bind to a distinct site on this receptor complex, enhancing the receptor's affinity for GABA and increasing the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability . This foundational mechanism makes barbiturates valuable tools for researching conditions related to neuronal excitability. Key research applications include the study of epilepsy and seizure disorders (particularly with long-acting agents like phenobarbital) , the investigation of general anesthesia and sedation mechanisms (utilizing ultra-short-acting agents like methohexital) , and the exploration of sleep physiology and hypnotic effects . Researchers also use them to probe the structure and function of pentameric ligand-gated ion channels (pLGICs) . Our high-purity barbiturate compounds are essential for generating reliable and reproducible data in these fields. Barbiturates are classified based on their duration of action, which ranges from ultra-short (e.g., methohexital) to long-acting (e.g., phenobarbital) . It is critical for researchers to note that barbiturates have a narrow therapeutic index . They are known to induce hepatic cytochrome P450 enzymes (e.g., CYP2C9, CYP2C19, CYP3A4), which can significantly impact the metabolism and efficacy of co-administered drugs in experimental models . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety protocols must be observed during handling. Barbiturates are controlled substances in many jurisdictions, and researchers are responsible for ensuring compliant use and secure storage in their laboratory settings .

Eigenschaften

Molekularformel

C4H3N2O3-

Molekulargewicht

127.08 g/mol

IUPAC-Name

2,6-dioxo-5H-pyrimidin-4-olate

InChI

InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/p-1

InChI-Schlüssel

HNYOPLTXPVRDBG-UHFFFAOYSA-M

Kanonische SMILES

C1C(=O)NC(=O)N=C1[O-]

Synonyme

arbiturate
barbituric acid
barbituric acid, monosodium salt
sodium barbiturate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acid-Catalyzed Condensation

The foundational method for barbiturate synthesis involves acid-catalyzed condensation between barbituric acid (or its derivatives) and aromatic aldehydes. Deb and Bhuyan (2005) demonstrated this approach by refluxing equimolar quantities of barbituric acid and aldehydes in aqueous methanol, achieving yields of 65–78% within 1–2 hours. Key steps include:

  • Dissolution of barbituric acid in hot water (20 mL per 3 mmol).

  • Addition of aldehyde (3 mmol) and stirring at room temperature for 30 minutes.

  • Refluxing the mixture for 1 hour to precipitate the product.

This method’s simplicity is counterbalanced by moderate yields and the need for polar aprotic solvents like dimethylformamide (DMF) for recrystallization.

Solvent-Free Mechanochemical Approaches

Li et al. (2006) developed a solvent-free variant using amidosulfonic acid as a catalyst, eliminating the need for reflux conditions. In this method:

  • Barbituric acid (3 mmol), aldehyde (3 mmol), and amidosulfonic acid (3 mmol) are ground in a mortar for 10 minutes.

  • The mixture is stored in a desiccator for 2 hours to facilitate reaction completion.

  • Post-reaction processing involves dissolution in dimethyl sulfoxide (DMSO) and precipitation in water.

This mechanochemical approach reduces reaction times to 10–30 minutes and improves atom economy, though yields remain comparable to traditional methods (60–75%).

Electrochemical Synthesis Techniques

Electrochemical (EC) synthesis has emerged as a sustainable alternative, leveraging electron transfer to catalyze reactions without external reagents. El-Dash et al. (2022) optimized EC conditions for synthesizing 5-benzylidenebarbiturates in water, achieving 80–92% yields in 6 minutes.

Reaction Optimization

Key parameters were systematically evaluated (Table 1):

Table 1: Optimization of Electrochemical Synthesis Conditions

ParameterOptimal ValueYield Impact
SolventWater+23% vs. ethanol
Temperature70°C+17% vs. RT
Electrode MaterialGraphite (anode/cathode)+12% vs. Pt
Current20 mAMinimal variation

The mechanism involves cathodic reduction of barbituric acid at 0.5 V (vs. Ag/AgCl), generating an anion that reacts with aldehydes (Figure 1).

Figure 1: Proposed EC Mechanism for 5-Benzylidenethis compound Formation

Barbituric acideAnion+Aldehyde5-Benzylidenethis compound\text{Barbituric acid} \xrightarrow{\text{e}^-} \text{Anion} + \text{Aldehyde} \rightarrow \text{5-Benzylidenethis compound}

This method’s green metrics include an E-factor of 0.87 and reaction mass efficiency (RME) of 85%, outperforming classical approaches.

Novel Derivatives and Functionalization Strategies

Azo-Linked this compound Derivatives

Younis et al. (2024) synthesized seven azo-barbiturates via diazo coupling, introducing sulfonamide and nitro groups to enhance bioactivity. For example:

  • Diazotization of 4-aminobenzenesulfonamide in HCl/NaNO₂ at 0–5°C.

  • Coupling with barbituric acid derivatives at pH 9–10.

Products exhibited λmax shifts to 480–520 nm (visible range), confirming conjugation. However, SwissADME predictions indicated poor pharmacokinetics for 4/7 compounds due to high topological polar surface area (>140 Ų).

Ketone-Functionalized Barbiturates

Reaction of barbituric acid with pharmaceutical carboxylic acids (e.g., indomethacin) yielded ketone derivatives via Steglich esterification:

Barbituric acid+RCOClDCC/DMAPRCO-Barbiturate\text{Barbituric acid} + \text{RCOCl} \xrightarrow{\text{DCC/DMAP}} \text{RCO-Barbiturate}

These compounds showed improved logP values (2.1–3.4) but raised cardiotoxicity concerns in silico.

Green Chemistry Innovations

Solvent Selection and Atom Economy

Comparative analysis of classical vs. EC synthesis (Table 2) highlights water’s superiority over DMF/DMSO in reducing hazardous waste:

Table 2: Green Metrics for this compound Synthesis

MetricClassical MethodEC Method
Process Mass Intensity (PMI)8.21.9
Carbon Efficiency44%89%
Energy Consumption150 kWh/kg40 kWh/kg

Analytical Considerations

HPLC-MS/MS methods validated by Wagner et al. (2020) ensure synthesis quality, with LODs of 0.1–0.5 mg/L for pentobarbital and analogs. Key parameters include:

  • Column: Poroshell 120 SB-C18 (2.1 × 100 mm).

  • Mobile Phase: 5 mM ammonium acetate (A)/methanol (B).

  • Gradient: 10–90% B over 12 minutes .

Analyse Chemischer Reaktionen

Types of Reactions: Barbiturates undergo various chemical reactions, including:

    Oxidation: Barbiturates can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of barbiturates can lead to the formation of alcohols.

    Substitution: Halogenation and alkylation reactions can introduce different substituents on the barbiturate ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation often involves alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of barbiturates typically yields carboxylic acids, while alkylation can produce a variety of substituted barbiturates .

Wissenschaftliche Forschungsanwendungen

Anesthesia

Barbiturates are widely recognized for their role in inducing anesthesia. They act by enhancing inhibitory neurotransmission in the central nervous system, primarily through interactions with gamma-aminobutyric acid type A receptors. Recent studies have elucidated the mechanism of action of barbiturates, revealing their binding to specific ion channels which facilitate anesthetic effects . Commonly used barbiturates for anesthesia include:

Barbiturate Use
ThiopentalInduction of general anesthesia
MethohexitalShort procedures and surgeries
PentobarbitalSedation and anesthesia in specific cases

Anticonvulsants

Barbiturates are effective in managing epilepsy and other seizure disorders. Phenobarbital remains a standard treatment option for its anticonvulsant properties. It stabilizes neuronal membranes and reduces the frequency of seizures by modulating neurotransmitter activity .

Management of Increased Intracranial Pressure

This compound therapy has been investigated for its effects on intracranial pressure (ICP) in patients with traumatic brain injuries. Studies indicate that barbiturates can help reduce ICP by decreasing cerebral metabolism and blood volume, although they may also lead to hypotension .

Study Outcome
Bohn et al. (1989)Death risk ratio: 1.09 (no significant difference)
Eisenberg et al. (1988)Lower mean ICP in this compound group

Psychiatric Applications

Historically, barbiturates were used to treat severe psychiatric conditions, providing sedation and facilitating psychotherapy . Although their use has diminished due to safety concerns, they are still relevant in certain therapeutic contexts.

Cancer Treatment

Emerging research suggests that this compound derivatives may possess anticancer properties by inhibiting various metabolic pathways associated with tumor growth . These findings open avenues for developing new therapeutic agents based on this compound structures.

Case Study 1: this compound Poisoning

A notable case involved a patient who experienced pentobarbital overdose, leading to impaired consciousness and hypotension. The treatment included airway management and fluid resuscitation, highlighting the critical nature of monitoring and managing this compound levels in clinical settings .

Case Study 2: this compound Automatism

Another case study discussed a patient exhibiting this compound automatism, where high levels of phenobarbital led to altered mental status despite adherence to prescribed dosages. This case illustrates the complexities surrounding this compound metabolism and the importance of careful monitoring .

Wirkmechanismus

Barbiturates exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The overall effect is central nervous system depression, which manifests as sedation, hypnosis, or anesthesia depending on the dose .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogs and Antagonists

Bemegride (3-Ethyl-3-Methylglutarimide)
  • Structural Similarity : Bemegride is a glutarimide derivative with a backbone resembling barbiturates, enabling competitive displacement of barbiturates from CNS receptors .
  • Functional Role : Acts as a barbiturate antagonist, reversing overdose effects without inducing withdrawal symptoms .
Isoindolin-1-Ones Fused to Barbiturates
  • Design : Hybrid molecules combining isoindolin-1-one and this compound moieties exhibit enhanced urease inhibition.
  • Efficacy : Compound 5b (with an o-methoxy group) showed 20-fold higher inhibitory activity than thiourea, attributed to hydrogen bonding with Cys 412 in the enzyme active site .

Pharmacokinetic and Pharmacodynamic Interactions

Valproic Acid and Primidone
  • Valproic Acid: Increases serum phenobarbital levels via unknown mechanisms, necessitating dose adjustments to avoid neurotoxicity .
  • Primidone: Metabolized into phenobarbital, sharing its anticonvulsant effects and drug interaction risks .
Tolazamide and 5-Methyltetrahydrofolate
  • 5-Methyltetrahydrofolate : Reduces this compound and phenytoin levels through inverse metabolic interactions, relevant in epilepsy management .

Receptor and Enzyme Interactions

Benzodiazepines
  • Mechanistic Contrast : Both enhance GABAA receptor activity, but barbiturates prolong chloride channel opening, whereas benzodiazepines increase channel-opening frequency .
  • Safety Profile : Benzodiazepines have replaced barbiturates for anxiolysis due to lower overdose lethality and fewer drug-drug interactions .
Convulsant this compound CHEB
  • Action : Unlike sedative barbiturates, CHEB (5-(2-Cyclohexylidene-ethyl)-5-ethyl barbituric acid) stimulates acetylcholine release in hippocampal slices, highlighting structural determinants of pro-convulsant vs. sedative effects .

Clinical and Metabolic Interactions

Thiopentone (Thiopental)
  • Application : Used in refractory intracranial hypertension. A study of 47 patients reported a 34% decrease in white blood cell counts post-therapy, a unique hematological side effect .
Ethanol Metabolism
  • This compound Induction: Chronic this compound use upregulates the microsomal ethanol-oxidizing system (MEOS), accelerating ethanol clearance by 20–25% in rats. Acute this compound doses, however, inhibit ethanol metabolism .

Enzyme Inhibitors with this compound Moieties

DapL (L,L-Diaminopimelate Aminotransferase) Inhibitors
  • Inhibitor Classes: this compound and thiothis compound derivatives inhibit DapL, a bacterial enzyme. Orthologs from Listeria innocua and Arabidopsis thaliana showed IC50 values of 4.7–250 μM, demonstrating species-specific efficacy .

Data Tables

Table 1: Barbiturates vs. Benzodiazepines

Parameter Barbiturates Benzodiazepines
Primary Mechanism Prolong GABA channel opening Increase channel frequency
Therapeutic Index Narrow Wide
Overdose Risk High (Respiratory arrest) Low
Dependence Potential High Moderate
Key Clinical Use Anesthesia, Refractory epilepsy Anxiety, Insomnia
Reference

Table 2: Structural Analogs of Barbiturates

Compound Structure Function Clinical/Research Relevance
Bemegride Glutarimide This compound antagonist Overdose reversal
CHEB Cyclohexylidene-ethyl Convulsant Neurotransmitter studies
Isoindolin-1-One-Barbiturate Hybrids Fused rings Urease inhibition Antimicrobial drug development

Biologische Aktivität

Barbiturates are a class of drugs that have been widely used for their sedative, hypnotic, and anticonvulsant properties. Their biological activity primarily revolves around the modulation of the central nervous system (CNS), particularly through interactions with the gamma-aminobutyric acid (GABA) receptors. This article presents an in-depth exploration of the biological activity of barbiturates, including their mechanisms of action, therapeutic applications, and associated case studies.

Barbiturates exert their effects primarily by enhancing the action of GABA, the principal inhibitory neurotransmitter in the CNS. They bind to the GABA-A receptor complex, increasing chloride ion influx, which leads to hyperpolarization of neurons and resultant CNS depression. The specific actions include:

  • Prolongation of GABA Effects : Barbiturates potentiate GABA's inhibitory effects by increasing the duration that GABA-A receptors remain open when activated.
  • Inhibition of Glutamate Release : They also inhibit excitatory neurotransmission by blocking AMPA/kainate receptors and reducing glutamate release via modulation of calcium channels .
  • Dose-Dependent Response : The efficacy of barbiturates varies with dose; higher concentrations can lead to anesthesia, while lower doses are used for sedation and seizure control .

Biological Activities and Therapeutic Uses

Barbiturates have a range of biological activities that make them useful in clinical settings:

  • Anticonvulsant : Phenobarbital is commonly used to control seizures in epilepsy patients.
  • Sedative-Hypnotic : Barbiturates like pentobarbital are employed for sedation before surgical procedures.
  • Anesthetic : Thiopental is utilized for induction in anesthesia due to its rapid onset .

Table 1: Common Barbiturates and Their Uses

This compoundPrimary UseOnset TimeDuration of Action
PhenobarbitalAnticonvulsant30 min12-24 hours
PentobarbitalSedation/Anesthesia5-10 min2-4 hours
ThiopentalInduction Anesthesia30 sec5-10 min

Chronic this compound Intoxication

A study highlighted the neurological effects observed in subjects with chronic this compound use. Symptoms included ataxia, dysarthria, and cognitive impairments. Variability in drug effects was noted based on dietary factors, emphasizing the importance of controlled administration conditions .

This compound Automatism

A case report described a patient exhibiting automatism linked to high levels of phenobarbital. Despite normal liver function tests and no signs of systemic infection, the patient's cognitive function was intact post-recovery, suggesting that high this compound levels can induce transient neurological disturbances without permanent damage .

Recent Research Developments

Recent studies have explored novel derivatives of barbiturates with enhanced biological activities:

  • Antioxidant Properties : A series of synthesized this compound derivatives demonstrated significant antioxidant activity compared to standard antioxidants like BHT .
  • Enzyme Inhibition : Certain derivatives showed potent inhibition against enzymes such as α-glucosidase and thymidine phosphorylase, indicating potential for new therapeutic applications beyond traditional uses .

Q & A

Q. How do barbiturates interact with the GABA receptor-ionophore complex, and what experimental methods validate these mechanisms?

Barbiturates enhance GABAergic inhibition by binding to allosteric sites on the GABAA receptor, increasing chloride ion conductance. Key methods include:

  • Radioligand binding assays (e.g., [<sup>3</sup>H]diazepam displacement) to quantify receptor affinity modulation .
  • Electrophysiological studies in neuronal cultures to measure postsynaptic currents and chloride flux .
  • Stereospecificity analysis using enantiomers (e.g., N1-methylbarbiturates) to confirm receptor coupling .
  • Anion dependency tests (e.g., chloride channel permeability assays) to establish ion channel interactions .

Q. What distinguishes the pharmacological effects of anticonvulsant versus anesthetic barbiturates?

Anesthetic barbiturates (e.g., thiamylal) directly increase membrane conductance via GABAA receptors and suppress glutamate responses, while anticonvulsants (e.g., phenobarbital) antagonize convulsants like picrotoxin. Experimental differentiation involves:

  • Cultured neuron assays to compare spontaneous activity suppression and GABA potentiation .
  • Patch-clamp electrophysiology to quantify NMDA receptor blockade at millimolar concentrations .

Q. How are barbiturates metabolized, and what pharmacokinetic models apply to overdose scenarios?

Barbiturates undergo hepatic oxidation and glucuronidation, with clearance transitioning from first-order to dose-dependent kinetics at high concentrations. Methods include:

  • Non-linear regression modeling (e.g., Farmfit software) to analyze blood/perfusate concentration-time curves .
  • Toxicokinetic studies correlating serum levels with clinical intoxication scores (e.g., McCarron scale) .

Advanced Research Questions

Q. How can conflicting clinical data on barbiturate efficacy in traumatic brain injury (TBI) be reconciled?

Meta-analyses show no mortality benefit (pooled RR 1.09, 95% CI 0.81–1.47) but note ICP reduction (RR 0.81 for uncontrolled ICP). Contradictions arise from:

  • Heterogeneity in patient cohorts (e.g., refractory vs. early intracranial hypertension) .
  • Adverse hemodynamic effects (hypothermia, hypotension RR 1.80) confounding outcomes .
  • Methodological bias in observational studies lacking dose standardization .
    Recommendation: Use time-dependent propensity scoring in future trials to adjust for confounders .

Q. What structural features optimize this compound binding in synthetic receptor designs?

Pre-organization and rigidity are critical. Experimental approaches include:

  • Host-guest binding assays with barbital/xanthine derivatives to quantify stoichiometry and affinity .
  • DFT computational modeling to predict conformational stability and steric interactions .
  • Oligosaccharide spacers in C-glycosyl barbiturates to alleviate lectin-binding steric hindrance .

Q. How do barbiturates potentiate NMDA-mediated neurotoxicity via mitochondrial mechanisms?

At therapeutic concentrations (100–300 μM), barbiturates depolarize mitochondria by inhibiting electron transport, amplifying NMDA-induced Ca<sup>2+</sup> influx. Key methods:

  • Rhodamine-123 fluorescence quenching to monitor mitochondrial membrane potential .
  • ATP synthase reversal assays with oligomycin to confirm respiratory chain inhibition .
  • Cell-impermeant analogs (e.g., N-glucoside amobarbital) to isolate membrane vs. mitochondrial effects .

Q. What methodologies improve this compound coma monitoring in refractory intracranial hypertension?

  • Bispectral Index (BIS) monitoring targeting a cortical suppression ratio (SRBIS) of 6–15, validated against EEG burst-suppression patterns (ICC 0.94) .
  • Continuous EEG validation to adjust infusion rates and avoid under/overdosing .

Q. How does extracorporeal treatment (ECTR) optimize this compound poisoning management?

The EXTRIP Workgroup recommends:

  • Intermittent hemodialysis for long-acting barbiturates (e.g., phenobarbital) with coma or shock .
  • Co-administration of activated charcoal during ECTR to enhance clearance .
  • Cessation criteria based on clinical improvement and serum concentration trends .

Q. What thermodynamic factors govern this compound-lectin interactions in glycomimetic designs?

  • Isothermal titration calorimetry (ITC) reveals enthalpy-driven binding (ΔH = -10 to -20 kcal/mol) with this compound rings inducing steric clashes in bacterial lectins (e.g., LecB) .
  • X-ray crystallography identifies T-shaped CH–π interactions enhancing affinity in LecA complexes .

Methodological Resources

  • Systematic Reviews : Cochrane analyses on perinatal asphyxia and TBI .
  • Computational Tools : Farmfit for pharmacokinetic modeling , DFT for ligand-receptor dynamics .
  • Clinical Guidelines : EXTRIP recommendations for poisoning , IPS Substance Use Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barbiturate
Reactant of Route 2
Barbiturate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.